
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a benzamide core linked to a quinazoline moiety through a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the quinazoline intermediate, which is then coupled with the benzamide derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium catalysts in a hydrogenation reaction can be crucial for the reduction steps involved in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
化学反应分析
Types of Reactions
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions include various quinazoline derivatives, amine compounds, and substituted benzamides. These products can have different properties and applications depending on the functional groups introduced .
科学研究应用
Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
相似化合物的比较
Similar Compounds
- Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)-N-ethyl-, monohydrochloride
- Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)propylamino)propyl)-N-methyl-, monohydrochloride
Uniqueness
The uniqueness of Benzamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-methyl-, monohydrochloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of both amino and methoxy groups enhances its potential for diverse chemical modifications and interactions with biological targets.
属性
CAS 编号 |
65189-50-6 |
|---|---|
分子式 |
C23H30ClN5O3 |
分子量 |
460.0 g/mol |
IUPAC 名称 |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-ethylamino]propyl]-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C23H29N5O3.ClH/c1-5-28(13-9-12-27(2)22(29)16-10-7-6-8-11-16)23-25-18-15-20(31-4)19(30-3)14-17(18)21(24)26-23;/h6-8,10-11,14-15H,5,9,12-13H2,1-4H3,(H2,24,25,26);1H |
InChI 键 |
QDYCSEVOVYSYQO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCCN(C)C(=O)C1=CC=CC=C1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



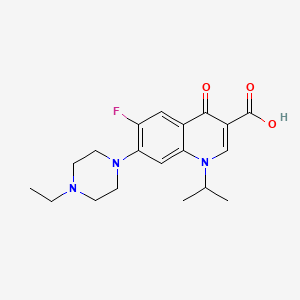
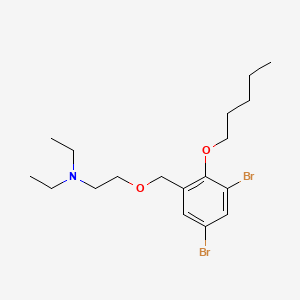
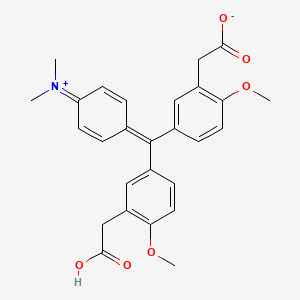
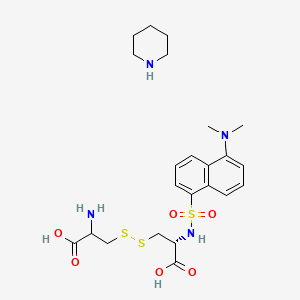
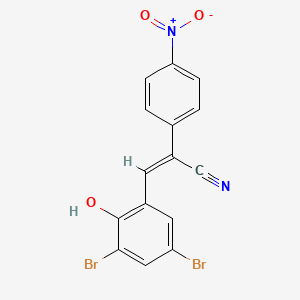
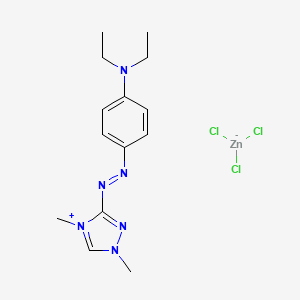
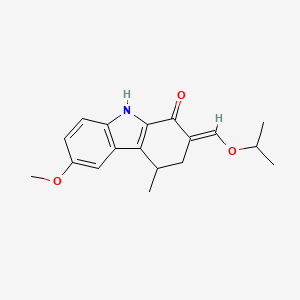



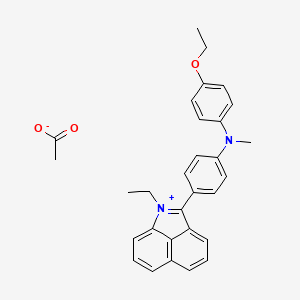
![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)

